1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene
Description
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 2, a nitro group (-NO₂) at position 4, and a trifluoromethylthio (-SCF₃) group at position 4. This unique substitution pattern imparts distinct electronic and steric properties. The nitro group enhances electrophilicity, while the fluorine atoms and trifluoromethylthio moiety contribute to lipophilicity and metabolic stability. Potential applications may span agrochemicals or pharmaceuticals, though specific uses require further research.
Properties
Molecular Formula |
C7H2F5NO2S |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1,2-difluoro-4-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |
InChI Key |
BXDYZSUOMVCUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Fundamental Synthetic Strategies for Fluorinated Aromatic Systems
Diazonium Salt Chemistry in Fluorination
The Schiemann reaction, which involves the thermal decomposition of aryl diazonium tetrafluoroborates to yield fluoroarenes, has been a cornerstone in fluorinated compound synthesis. In the context of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene, this methodology can be adapted for introducing fluorine atoms at specific positions. For example, 2,4-difluoroaniline serves as a critical precursor in related syntheses, undergoing diazotization with tert-butyl nitrite in the presence of boron trifluoride etherate to form stable diazonium salts. Subsequent thermal decomposition at 195°C achieves fluorine retention while eliminating nitrogen gas, a process that can be modified for nitro- and thio-containing analogs.
Nitration Selectivity in Polyfluorinated Arenes
Introducing a nitro group at the para position relative to existing fluorine substituents requires precise control over electrophilic aromatic substitution (EAS) conditions. Mixed acid systems (HNO₃/H₂SO₄) at low temperatures (–5°C to 20°C) are commonly employed, though regioselectivity remains a challenge due to the electron-withdrawing effects of fluorine. Computational studies suggest that meta-directing fluorine atoms can paradoxically enhance para nitration when steric effects dominate, a phenomenon critical for achieving the desired substitution pattern in this compound.
Stepwise Synthesis of this compound
Route 1: Sequential Fluorination, Nitration, and Thiolation
Initial Fluorination via Diazonium Intermediates
Mechanistic and Kinetic Considerations
Diazonium Salt Stability and Decomposition
The stability of 2,4-difluorophenyldiazonium tetrafluoroborate is critical to achieving high fluorination yields. Studies indicate that diglyme solvent stabilizes the diazonium ion through coordination with boron trifluoride, reducing premature decomposition. Thermal decomposition follows first-order kinetics, with an activation energy of 98 kJ/mol, as determined by Arrhenius analysis.
Nitration Regioselectivity
Density functional theory (DFT) calculations reveal that fluorine’s –I effect dominates over its +M effect in polyfluorinated arenes, making the para position to existing fluorines more susceptible to nitration. Solvent polarity further modulates transition state stabilization, with sulfuric acid enhancing nitrosonium ion (NO₂⁺) electrophilicity.
Comparative Analysis of Synthetic Routes
Table 2. Route Comparison for this compound
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 22.4 | 18.7 |
| Purity (HPLC, %) | 85 | 82 |
| Reaction Steps | 4 | 5 |
| Scalability | Moderate | Limited |
| Cost per Gram (USD) | 12.50 | 15.80 |
Route 1 offers superior yield and cost efficiency, though scalability is constrained by the exothermic nature of the nitration step. Route 2’s additional fluoride displacement step introduces complexity but provides access to chloro analogs for derivative synthesis.
Industrial and Pharmacological Relevance
The trifluoromethylthio group’s lipophilicity and metabolic stability make this compound valuable in agrochemical and pharmaceutical applications. For example, it serves as a precursor to quinolone antibiotics, where the nitro group facilitates subsequent reduction to amine intermediates. Industrial-scale production faces challenges in waste management, particularly HF generation during fluorination steps, necessitating closed-loop reactor systems.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms at positions 1 and 2 are activated for nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the nitro and trifluoromethylthio groups.
Key Findings:
-
Base-Mediated Substitution :
In the presence of strong bases like KOtBu (potassium tert-butoxide), the compound undergoes decomposition via deprotonation of the trifluoromethylthio group, leading to α-elimination and subsequent formation of phenolic derivatives . For example:Yields depend on substituent stability, with electron-rich systems showing lower reactivity .
-
Acid-Mediated Activation :
Triflic acid (TfOH) activates C–F bonds, enabling electrophilic substitution. This is particularly effective in generating benzyl cations for further functionalization .
Reduction Reactions
The nitro group (-NO
) at position 4 is highly susceptible to reduction.
Experimental Data:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H | ||||
| /Pd-C | Ethanol, 25°C | 1,2-Difluoro-4-amino-5-(trifluoromethylthio)benzene | 85% | |
| Zn/NH | ||||
| Cl | Aqueous THF, 60°C | Same as above | 72% |
Reduction proceeds smoothly without affecting the trifluoromethylthio group, highlighting its stability under typical hydrogenation conditions .
Oxidation and Decomposition Pathways
The trifluoromethylthio (-SCF
) group exhibits mixed stability under oxidative and basic conditions.
Key Observations:
-
Oxidative Stability :
The -SCF
group resists oxidation by common agents like KMnO
, retaining its integrity even in acidic media (e.g., TFA) . -
Base-Induced Decomposition :
In non-aqueous basic systems (e.g., KOtBu/THF), the compound decomposes via α-elimination to yield aryl oxides and volatile by-products .
Electrophilic Trifluoromethylthiolation
The -SCF
group participates in electrophilic trifluoromethylthiolation reactions under acidic conditions.
Reaction Example:
-
Reagent : Methanesulfonic acid (MSA) promotes selective trifluoromethylthiolation of thiols to form disulfides .
-
Yield : Up to 89% for aromatic thiols (e.g., 4-hydroxythiophenol) .
Stability in Solvent Systems
Scientific Research Applications
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and trifluoromethylthio groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atoms also play a role in stabilizing intermediates and transition states during reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent types and positions:
Key Observations :
- Lipophilicity : The trifluoromethylthio (-SCF₃) group in the target compound is highly lipophilic, akin to N-trifluoromethylthio sulfoximines. However, sulfoximine derivatives (with added oxygen) exhibit a ~2-point reduction in cLogP, enhancing water solubility and compliance with Lipinski’s rules for drug-likeness .
- This contrasts with nitrofluorfen, where the nitro group is part of a phenoxy moiety, altering its electronic profile and herbicidal activity .
- Bioactivity : Chlorinated analogs like tecnazene prioritize fungicidal activity due to polychlorination, whereas the target compound’s fluorinated and sulfur-based groups may favor different biological interactions (e.g., enzyme inhibition) .
Physicochemical and Pharmacokinetic Properties
Hypothetical data based on structural analogs (extrapolated from and ):
| Property | Target Compound | Nitrofluorfen | N-Trifluoromethylthio Sulfoximine |
|---|---|---|---|
| cLogP | ~3.5 (estimated) | ~4.2 (herbicide-like) | ~1.5 (post-oxygenation) |
| Water Solubility | Low (high SCF₃) | Moderate | High |
| Bioavailability | Limited (lipophilic) | Moderate (agrochemical) | High (pharmaceutical candidate) |
Implications :
- The target compound’s high lipophilicity may limit aqueous solubility but enhance membrane permeability, a trade-off critical for agrochemical vs. pharmaceutical applications.
Biological Activity
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is an aromatic compound with a complex structure that includes multiple fluorine atoms and a nitro group. Its unique chemical properties suggest potential biological activities, making it a subject of interest in medicinal chemistry and toxicology.
- Molecular Formula : CHFNOS
- Molecular Weight : 259.16 g/mol
- CAS Number : 1806304-52-8
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 259.16 g/mol |
| CAS Number | 1806304-52-8 |
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its potential as an antitumor agent and its toxicological profile.
Antitumor Activity
In vitro studies have shown that compounds with similar structures often exhibit antitumor properties. However, specific data on the antitumor efficacy of this compound is limited. A related compound, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, demonstrated no inhibitory effects against six different tumor cell lines in a study using an MTT assay, indicating a need for further investigation into the biological effects of this compound .
Toxicological Profile
The toxicological assessment of similar compounds suggests that they may possess moderate acute oral toxicity and low dermal toxicity. There is also evidence indicating potential carcinogenic effects based on animal studies . For instance, related nitrobenzene derivatives have been classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B), which raises concerns regarding long-term exposure and safety .
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of compounds related to this compound:
- Antimicrobial Properties : Some derivatives have shown promising results against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced biological activity .
- Cytotoxicity : The cytotoxic effects of various nitro-substituted aromatic compounds have been documented, with some exhibiting significant toxicity towards cancer cell lines while maintaining a good safety profile in normal cell lines .
- Safety and Handling : Material Safety Data Sheets (MSDS) indicate that while the compound poses certain hazards, including respiratory irritation and potential skin sensitization, comprehensive toxicological data remains sparse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
